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molecular formula C16H11NO B1452048 2-Phenylquinoline-7-carbaldehyde CAS No. 867162-43-4

2-Phenylquinoline-7-carbaldehyde

Cat. No. B1452048
M. Wt: 233.26 g/mol
InChI Key: GRFNOZJZUIOWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534797B2

Procedure details

Additionally, 2-phenylquinoline-7-carbaldehyde could be prepared as follows: To a solution of(2-phenylquinolin-7-yl)methanol (75 mg, 0.319 mmol) in chloroform (1 mL) was added MnO2 (277 mg, 3.19 mmol). The mixture was stirred at rt for 20 h and filtered through a Celite pad. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography. (1% MeOH in dichloromethane) to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
of(2-phenylquinolin-7-yl)methanol
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
277 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][C:11]([CH:17]=O)=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:17][C:11]1[CH:10]=[C:9]2[C:14]([CH:15]=[CH:16][C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:8]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C=O
Step Two
Name
of(2-phenylquinolin-7-yl)methanol
Quantity
75 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
277 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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